Methyl Ester vs. Ethyl Ester: Predicted Lipophilicity and Brain Permeation Advantage
For CNS-active piperazine carbamates like MAGL inhibitors, where the molecular target resides in the brain, a lower LogP is theoretically preferred to avoid excessive tissue binding and slow clearance, provided brain permeation is maintained. The target compound, a methyl ester, is predicted to be significantly less lipophilic than its closest direct analog, ethyl [(2S)-3-oxo-1-(phenylcarbamoyl)-2-piperazinyl]acetate. The quantified ACD/Labs LogP difference is 0.54 log units, a shift that can be a decisive factor in lead optimization for CNS indications [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | -0.35 (ACD/Labs LogP) |
| Comparator Or Baseline | Ethyl [(2S)-3-oxo-1-(phenylcarbamoyl)-2-piperazinyl]acetate: 0.19 (ACD/Labs LogP estimated by KOWWIN v1.67) |
| Quantified Difference | Δ LogP = -0.54 (Target compound is 0.54 log units more hydrophilic) |
| Conditions | ACD/Labs Percepta Platform and EPI Suite models; standard conditions |
Why This Matters
A 0.54 log unit reduction in lipophilicity can substantially improve aqueous solubility, reduce metabolic liability from CYP450 enzymes, and minimize non-specific binding—critical factors for selecting a CNS-active small molecule for further development.
- [1] Chembase. (n.d.). methyl 2-[3-oxo-1-(phenylcarbamoyl)piperazin-2-yl]acetate. Chembase ID: 191718. Retrieved from http://www.chembase.cn View Source
